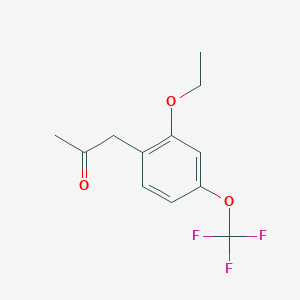

1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C12H13F3O3 |

|---|---|

Molecular Weight |

262.22 g/mol |

IUPAC Name |

1-[2-ethoxy-4-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C12H13F3O3/c1-3-17-11-7-10(18-12(13,14)15)5-4-9(11)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

RWFHCTLJNPPZHO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC(F)(F)F)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the substituted phenyl ring followed by ketone installation at the propan-2-one position. The key features include:

- Introduction of the ethoxy group at the ortho position (2-position) of the phenyl ring.

- Incorporation of the trifluoromethoxy group at the para position (4-position).

- Attachment of the propan-2-one moiety via appropriate carbonyl chemistry.

Starting Materials

- 2-Ethoxyphenol or derivatives thereof serve as the precursor for the ethoxy-substituted aromatic ring.

- Trifluoromethoxybenzene or trifluoromethoxy-substituted phenols are used to introduce the trifluoromethoxy functionality.

- Ketone precursors or reagents for acylation (e.g., propanone equivalents, acyl chlorides) are employed for the propan-2-one moiety installation.

Detailed Synthetic Routes

Alkylation and Acylation Route

One common approach involves:

Formation of the substituted phenol intermediate : Starting from 2-ethoxyphenol, the trifluoromethoxy group is introduced via nucleophilic aromatic substitution or coupling reactions under controlled conditions.

Acylation step : The phenol intermediate undergoes Friedel-Crafts acylation or equivalent ketone introduction reactions to install the propan-2-one group at the appropriate position.

Reaction conditions : Strong bases such as sodium hydride (NaH) are used to deprotonate the phenol, facilitating nucleophilic substitution. Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are employed to dissolve reactants and control reaction kinetics.

Purification : The crude product is purified by crystallization or chromatographic methods to achieve high purity.

This method has been reported with yields up to 99% and purity exceeding 96% under optimized conditions (temperature control, reagent stoichiometry).

Mitsunobu Reaction-Based Coupling

Another synthetic strategy involves the Mitsunobu reaction, where:

- N-tertbutyloxycarbonyl-4-hydroxy piperidine derivatives are coupled with 4-trifluoromethoxyphenol under Mitsunobu conditions to form key intermediates.

- Despite its utility, this method suffers from drawbacks such as the generation of large amounts of triphenylphosphine oxide byproduct, requiring extensive purification, and relatively low conversion rates.

Reduction and Crystallization

In some synthetic sequences, intermediates are reduced using sodium borohydride (NaBH4) in tetrahydrofuran (THF) at low temperatures (0–15 °C), followed by acid quenching and solvent removal. The product is then crystallized from methanol, yielding high purity and yield (81 g, 99% yield, 96.1% purity).

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium hydride (NaH) | Strong base for phenol deprotonation |

| Solvent | Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Polar aprotic solvents favor nucleophilic substitution |

| Temperature | 0–40 °C | Controlled to avoid side reactions |

| Reaction Time | 1–6 hours | Dependent on scale and reagents |

| Workup | Acid quenching (e.g., acetic acid), extraction with dichloromethane | Ensures removal of inorganic residues |

| Purification | Crystallization, flash chromatography | Removes impurities and byproducts |

| Yield | Up to 99% | High yield achievable with optimized protocol |

| Purity | >96% | Verified by chromatographic and spectroscopic methods |

Research Outcomes and Analytical Data

Yield and Purity : The optimized synthetic protocols yield the target compound in high yields (up to 99%) and high purity (above 96%), suitable for further application in pharmaceutical or material science research.

Scalability : Industrial scale synthesis employs continuous flow reactors to maintain consistent reaction conditions, improving reproducibility and throughput.

Challenges : Side reactions such as eliminations during nucleophilic substitution or formation of byproducts during Mitsunobu coupling require careful control of reaction parameters and purification steps.

Spectroscopic Characterization : The final compound is typically characterized by NMR (1H, 19F), mass spectrometry, and melting point analysis to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Alkylation/Acylation | Deprotonation, nucleophilic substitution, acylation | High yield, straightforward | Requires strong base and careful temp control | Up to 99 | >96 |

| Mitsunobu Coupling | Coupling with N-Boc-4-hydroxy piperidine and phenol | Direct coupling | Low conversion, triphenylphosphine oxide byproduct | Moderate | Moderate |

| Reduction & Crystallization | NaBH4 reduction, acid quench, crystallization | High purity product | Multi-step, requires careful handling | 81 (g scale) | 96.1 |

Chemical Reactions Analysis

1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.

Pathways: It may influence various biochemical pathways, such as those involved in inflammation or microbial growth, by inhibiting or activating specific proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Physical Properties

The table below compares 1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one with two structurally related phenylpropan-2-one derivatives:

Key Observations:

Electronic Effects: The trifluoromethoxy group (-OCF₃) in the target compound introduces significant electron-withdrawing character, contrasting with the electron-donating ethoxy group (-OCH₂CH₃). This mixed electronic environment may enhance stability in electrophilic reactions compared to compounds with uniformly electron-withdrawing substituents (e.g., 1-(4-Fluoro-2-nitrophenyl)propan-2-one) . The nitro (-NO₂) group in 1-(4-Fluoro-2-nitrophenyl)propan-2-one creates a highly electron-deficient ring, making the carbonyl group more susceptible to nucleophilic attack .

Solubility: The trifluoromethoxy group increases lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. In contrast, the nitro-substituted analog’s strong polarity reduces solubility in non-polar media .

Biological Activity

1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and interactions with various biological targets.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 296.67 g/mol. Its structure is characterized by the presence of an ethoxy group and a trifluoromethoxy group attached to a phenyl ring, which significantly influence its chemical reactivity and biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. For instance, in vitro assays have demonstrated that compounds with similar structural motifs can exhibit IC50 values ranging from 1.83 to 4.24 µM against HepG2 liver cancer cells, suggesting that this compound could potentially fall within a similar efficacy range .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes related to cancer progression and inflammation. The trifluoromethoxy group enhances its binding affinity to target enzymes, which is crucial for its therapeutic potential. Interaction studies using molecular docking techniques have shown that the compound can effectively bind to active sites of key enzymes involved in tumor growth and angiogenesis, such as VEGFR2 .

Case Studies

Several studies have highlighted the biological activities of similar compounds:

- Study on Enzyme Inhibition : A related compound was shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis. The study utilized molecular dynamics simulations to assess binding stability, revealing strong interactions that could be leveraged for drug development .

- Antimicrobial Activity : Another investigation focused on the antibacterial properties of structurally similar compounds, demonstrating effectiveness against various bacterial strains, including those responsible for urinary tract infections .

Summary of Findings

Q & A

Q. What are the established synthetic routes for 1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one, and what critical reaction parameters influence yield and purity?

- Methodological Answer : Common synthetic routes include Friedel-Crafts acylation or Claisen-Schmidt condensation (for analogous aryl ketones). For example, Claisen-Schmidt reactions typically involve aryl aldehydes and methyl ketones under basic conditions (e.g., NaOH/EtOH) at 60–80°C. Critical parameters include:

- Catalyst selection (e.g., acidic vs. basic conditions).

- Solvent polarity (e.g., ethanol or DMF for improved solubility).

- Reaction time (monitored via TLC or HPLC to prevent over- or under-reaction).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy vs. trifluoromethoxy groups). Aromatic protons typically appear at δ 6.8–7.5 ppm, while ketone carbons resonate near δ 205–210 ppm.

- FT-IR : Stretching frequencies for C=O (~1700 cm⁻¹), C-O (ethoxy: ~1250 cm⁻¹), and C-F (trifluoromethoxy: ~1100 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+).

- HPLC/GC : For purity assessment using C18 columns (acetonitrile/water mobile phase) or GC-MS with non-polar capillary columns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Collect in designated containers for halogenated waste, as trifluoromethoxy groups may generate toxic byproducts.

- Spill Management : Absorb with inert material (e.g., sand) and avoid water to prevent dispersion .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer :

- HPLC : Use a C18 column (250 × 4.6 mm, 5 µm) with UV detection at 254 nm. A typical mobile phase is acetonitrile:water (70:30 v/v), flow rate 1.0 mL/min.

- Acceptable Purity : ≥95% for preliminary assays; ≥98% for in vivo studies.

- Impurity Profiling : Identify byproducts (e.g., unreacted intermediates) via LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR or crystallographic data across studies?

- Methodological Answer :

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT for NMR shifts) or databases like PubChem .

- Crystallography : Refine structures using SHELXL (for small molecules) to resolve positional ambiguities. For example, SHELX’s dual-space algorithm can correct for twinning or disorder in aromatic rings .

- Collaborative Analysis : Share raw data (e.g., .cif files) via platforms like the Cambridge Structural Database (CSD).

Q. What mechanistic insights exist for the reactivity of the trifluoromethoxy group in this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing trifluoromethoxy group directs incoming electrophiles to meta/para positions.

- Hydrolytic Stability : Assess via accelerated degradation studies (e.g., pH 1–13 buffers at 40°C for 48 hours) monitored by HPLC.

- Computational Studies : Use Gaussian or ORCA to map electrostatic potential surfaces and predict reaction sites .

Q. What computational approaches predict the electronic properties or pharmacokinetic behavior of this compound?

- Methodological Answer :

- QSAR/QSPR : Apply Quantitative Structure-Activity Relationship models to estimate logP, solubility, or binding affinity.

- Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM or GROMACS.

- Quantum Chemistry : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .

Q. How can degradation products be identified and quantified under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH).

- LC-HRMS : Identify degradation products (e.g., hydrolysis of ethoxy groups) using a Q-TOF mass spectrometer.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life .

Q. What experimental design strategies optimize reaction conditions for scaled-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio).

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., Pareto charts for yield vs. purity trade-offs).

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How do solvent polarity and proticity affect the compound’s stability in solution?

- Methodological Answer :

- Stability Studies : Prepare solutions in DMSO, ethanol, or PBS (pH 7.4). Monitor degradation via HPLC at t = 0, 24, 48 hours.

- Kamlet-Taft Parameters : Correlate solvent polarity (π*) and hydrogen-bonding capacity (α, β) with degradation rates.

- Accelerated Stability Testing : Use thermal cyclers to simulate long-term storage .

Q. Tables

Table 1 : Typical HPLC Parameters for Purity Assessment

| Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|

| C18 (5 µm) | Acetonitrile:Water (70:30) | 1.0 mL/min | UV 254 nm | ~8.2 min |

Table 2 : Key NMR Assignments (Hypothetical Data)

| Proton Group | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | 7.1–7.4 | Doublet | 2H |

| Ethoxy CH3 | 1.4 | Triplet | 3H |

| Ketone C=O | 208.5 | - | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.